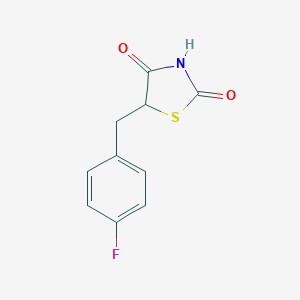

5-(4-Fluorobenzyl)thiazolidine-2,4-dione

描述

Synthesis Analysis

The synthesis of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione and its derivatives often involves a Knoevenagel condensation or a Claisen condensation reaction, starting from thiazolidine-2,4-dione and halogenated benzyl compounds. Studies on the synthesis of related compounds have demonstrated the importance of the 5-substituted thiazolidine-2,4-dione moiety for significant biological activity, with variations in the substituents leading to differences in efficacy and toxicity (Sohda et al., 1982).

Molecular Structure Analysis

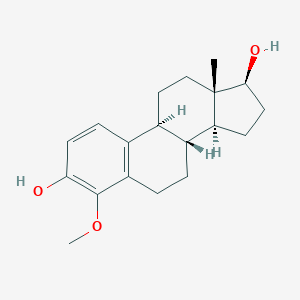

The molecular structure of 5-(4-Fluorobenzyl)thiazolidine-2,4-diones has been characterized using various spectroscopic techniques, including IR, NMR, and sometimes X-ray crystallography. The conformation and electronic structure of these compounds are critical for their biological activity, with studies showing that the thiazolidinedione core adopts specific conformations conducive to binding with biological targets (Popov-Pergal et al., 2010).

Chemical Reactions and Properties

Thiazolidinediones, including 5-(4-Fluorobenzyl)thiazolidine-2,4-dione derivatives, undergo various chemical reactions, contributing to their diverse biological activities. For instance, the introduction of different substituents through reactions like the Knoevenagel condensation significantly impacts their pharmacological properties. The presence of the fluorobenzyl group in the molecule can influence its reactivity and interaction with biological targets (Barros Costa et al., 1995).

科学研究应用

1. Antitumoral Effect in Glioblastoma Treatment

- Application Summary: The compound 3-(4-fluorobenzyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione (AV23) was evaluated for its anti-glioblastoma activity in a preclinical model of glioblastoma .

- Methods of Application: The implantation of C6 cells in the left striatum of male Wistar rats was performed by stereotaxic surgery. After recovery, animals were treated with vehicle (canola oil) or AV23 (10 mg/kg/day) intragastrically for 15 days .

- Results: It was found that AV23 reduced tumor volume by 90%. The compound AV23 reverted the hypoglycemia and the reduction in body weight caused by glioblastoma. Additionally, AV23 was able to revert the reduction of locomotion caused by the tumor implantation .

2. Biological Applications of Thiazolidine Derivatives

- Application Summary: Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .

- Methods of Application: Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .

- Results: They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .

3. Antimicrobial Activity

- Application Summary: Thiazolidine derivatives have shown promising antimicrobial activity. For instance, certain compounds have demonstrated good activity against E. coli .

- Methods of Application: The compounds were likely tested in vitro using standard antimicrobial susceptibility testing methods .

- Results: Compound 11 (MIC = 19.2 µM) possessed good activity against E. coli. Compound 5 (MIC = 18.5 µM) and compound 10 (MIC = 18.6 µM) exhibited promising activity against S. typhi .

4. Cancer Therapeutics

- Application Summary: Thiazolidin-4-one derivatives have been the subject of extensive research and current scientific literature reveals that these compounds have shown significant anticancer activities .

- Methods of Application: Various synthetic strategies have been developed by researchers to get various thiazolidin-4-one derivatives .

- Results: This manuscript is an earnest attempt to review novel thiazolidin-4-one derivatives demonstrating considerable potential as anticancer agents along with a brief discussion of medicinal chemistry-related aspects of these compounds and structural activity relationship studies in order to develop possible multi-target enzyme inhibitors .

5. Permeability-Based Resistance

- Application Summary: Thiazolidine derivatives have been studied for their role in permeability-based resistance in bacteria .

- Methods of Application: The study likely involved in vitro testing of the compounds against bacterial strains exhibiting permeability-based resistance .

- Results: The research found that certain thiazolidine derivatives could potentially overcome this type of resistance .

6. Enzyme Inhibition

- Application Summary: Thiazolidine derivatives have been studied for their role in inhibiting certain enzymes involved in bacterial cell wall synthesis .

- Methods of Application: The study likely involved in vitro testing of the compounds against these enzymes .

- Results: The research found that certain thiazolidine derivatives could potentially inhibit these enzymes, thereby disrupting bacterial cell wall synthesis .

属性

IUPAC Name |

5-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-4,8H,5H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGHAWOYZKFFPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433404 | |

| Record name | 5-[(4-Fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluorobenzyl)thiazolidine-2,4-dione | |

CAS RN |

291536-42-0 | |

| Record name | 5-[(4-Fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(Dimethylamino)methyl]-N-methylnitramide](/img/structure/B23178.png)